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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical and physiological effects of

topically applied nicotinic acid esters on the skin. It summarizes key findings from clinical and

preclinical studies, details experimental methodologies, and presents quantitative data to

facilitate objective comparison with alternative treatments.

Introduction to Nicotinic Acid Esters in Dermatology
Nicotinic acid (niacin) and its derivatives have long been explored for their various effects on

the skin. The ester forms of nicotinic acid, such as methyl nicotinate, ethyl nicotinate, and

benzyl nicotinate, are primarily known for their potent vasodilatory properties, leading to a

temporary and localized increase in cutaneous blood flow. This physiological response has

been leveraged for various applications, including enhancing the penetration of other topical

drugs and for the temporary relief of minor aches and pains.[1][2] The esters are more lipophilic

than nicotinic acid, which enhances their penetration through the stratum corneum.[3]

Following topical application, these esters are metabolized in the skin to nicotinic acid.[3][4]

This guide focuses on the available clinical data for these esters and compares their effects

with nicotinamide, the amide form of nicotinic acid, which has demonstrated efficacy in treating

inflammatory skin conditions such as psoriasis and atopic dermatitis.
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Upon penetrating the skin, nicotinic acid esters are hydrolyzed by esterases, primarily in the

dermis, to release nicotinic acid. Nicotinic acid is believed to mediate its vasodilatory effects

through the release of prostaglandins, particularly prostaglandin D2 (PGD2). This leads to the

relaxation of vascular smooth muscle in the dermal capillaries, resulting in erythema (redness)

and a sensation of warmth. The prostaglandin pathway and local sensory nerves are key

mediators of this response.

Nicotinamide, in contrast, does not typically cause vasodilation and flushing. Its therapeutic

effects in inflammatory skin disorders are attributed to its ability to increase the synthesis of

ceramides and other stratum corneum lipids, thereby enhancing the skin barrier function. It also

has anti-inflammatory properties, potentially by inhibiting the nuclear enzyme poly(ADP-ribose)

polymerase-1 (PARP-1) and modulating inflammatory cytokines.

Signaling Pathway for Nicotinic Acid Ester-Induced
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Caption: Proposed mechanism of vasodilation by topical nicotinic acid esters.
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Direct head-to-head clinical trials comparing the therapeutic efficacy of different nicotinic acid

esters for specific skin diseases are limited. Most studies focus on their physiological effects,

such as vasodilation and skin penetration. In contrast, nicotinamide has been more extensively

studied in clinical trials for chronic inflammatory dermatoses.

Table 1: Comparison of Physiological Effects of
Nicotinic Acid Esters

Parameter Methyl Nicotinate Ethyl Nicotinate Benzyl Nicotinate

Primary Effect
Vasodilation,

erythema

Vasodilation,

metabolized to

nicotinic acid

Vasodilation,

increased blood flow

Metabolism
Hydrolyzed to nicotinic

acid in the dermis

Enzymatic conversion

to nicotinic acid in the

skin

Assumed to be

hydrolyzed to nicotinic

acid

Penetration
Readily penetrates the

stratum corneum

Permeates the skin

barrier

Penetration is

influenced by

anatomical site and

vehicle

Onset of Action

Maximal response

observed at 30

minutes

Not specified

Dependent on vehicle;

faster with lipid

nanoparticles in

hydrogel

Mediators
Prostaglandins,

sensory nerves
Not specified Not specified

Table 2: Clinical Trial Data for Nicotinamide in Psoriasis
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Study Intervention Comparator Key Outcomes

Fivenson et al. (as

cited in)

Calcipotriene 0.005%

+ Nicotinamide 1.4%

Calcipotriene 0.005%

alone, Nicotinamide

1.4% alone, Placebo

"Good" response in

50% of combination

group vs. 31.5% in

calcipotriene alone,

25% in nicotinamide

alone, and 18.8% in

placebo group after 12

weeks.

Navarro-Triviño et al.

(2020)

Calcipotriol 0.005% +

Nicotinamide 4%

Calcipotriol 0.005%

alone

Greater reduction in

PASI score with

combination therapy

(83.6% vs. 77.8%, P <

0.001) after 12 weeks.

Higher patient

satisfaction with

combination therapy

(P < 0.001).

El-Hefnawy et al.

(2021)

Nicotinamide 4%

topical

Calcipotriol-

betamethasone

Calcipotriol-

betamethasone was

more effective. PASI

score reduction: 17.9

to 12.2 with

nicotinamide vs. 16.2

to 9.1 with calcipotriol-

betamethasone (P <

0.001).

PASI: Psoriasis Area and Severity Index

Table 3: Clinical Trial Data for Nicotinamide in Atopic
Dermatitis
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Study Intervention Comparator Key Outcomes

Soma et al. (2005)
Nicotinamide 2%

cream
White petrolatum

Nicotinamide

significantly

decreased

transepidermal water

loss (TEWL) and was

more effective at

increasing stratum

corneum hydration

over 4-8 weeks.

Zhu et al. (2023)

Niacinamide-

containing emollient

(+/- cleansing gel)

Standard emollient

Niacinamide

emollients significantly

improved clinical

symptoms

(SCORAD), quality of

life (DLQI), and skin

barrier function

(TEWL, SCWC) in

mild atopic dermatitis

over 28 days.

SCORAD: Scoring Atopic Dermatitis; DLQI: Dermatology Life Quality Index; TEWL:

Transepidermal Water Loss; SCWC: Stratum Corneum Water Content

Experimental Protocols
Assessment of Vasodilation (Methyl Nicotinate)

Study Design: Healthy volunteers received topical application of 0.5% and 1.0% aqueous

methyl nicotinate solutions for 1 minute on the forearm.

Outcome Measures:

Clinical Scoring: International Contact Dermatitis Research Group (ICDRG) scale.
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Biometric Measurements: Laser Doppler flowmetry (microcirculation), Transepidermal

Water Loss (TEWL) Meter, and High-Resolution Sonography (dermal edema) were used

to assess skin reactions at 30, 60, and 120 minutes post-application.

In Vitro Skin Permeation and Metabolism (Ethyl
Nicotinate)

Methodology: In vitro skin transport was assessed using excised skin from various species

(human, pig, rabbit, rat, guinea pig) in diffusion cells. Skin homogenates were used for

hydrolysis experiments.

Analysis: The flux of ethyl nicotinate and its metabolite, nicotinic acid, was determined.

Kinetic parameters (Vmax and Km) for the hydrolysis of ethyl nicotinate were calculated to

compare esterase activity across species.

Clinical Trial for Psoriasis (Nicotinamide + Calcipotriol)
Study Design: A double-blind, randomized, comparative study where adult patients with mild

to moderate psoriasis applied the combination product to lesions on one side of the body

and the comparator to the other side.

Intervention: Topical calcipotriol 0.005% with nicotinamide 4% or calcipotriol 0.005% alone,

applied twice daily for 12 weeks.

Primary Endpoint: Psoriasis Area and Severity Index (PASI) score reduction.

Secondary Endpoint: Patient satisfaction.

Experimental Workflow for a Split-Body Psoriasis Trial
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Caption: Workflow for a typical split-body clinical trial design.
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Conclusion
The available clinical data indicate that nicotinic acid esters (methyl, ethyl, benzyl) are potent

topical vasodilators, with effects mediated primarily by prostaglandins. Their primary application

appears to be in modulating skin microcirculation and potentially enhancing drug delivery.

However, there is a lack of robust clinical trial data supporting their use as primary therapeutic

agents for specific skin diseases.

In contrast, nicotinamide has demonstrated clinical efficacy as a topical agent for inflammatory

skin conditions like psoriasis and atopic dermatitis. Its mechanism, centered on improving skin

barrier function and providing anti-inflammatory effects, differs significantly from the

vasodilatory action of the esters. Clinical studies show that nicotinamide can enhance the

efficacy of standard treatments like calcipotriol for psoriasis and is superior to emollients like

white petrolatum for improving skin hydration in atopic dermatitis.

For drug development professionals, nicotinic acid esters may be of interest as formulation

enhancers, while nicotinamide presents a viable and safe active ingredient for products

targeting barrier repair and inflammation in chronic skin diseases. Future research should

include head-to-head trials of different esters to clarify their relative potency and duration of

action, and further explore the therapeutic potential of combining nicotinamide with other

topical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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